molecular formula C21H23N3O3 B15246475 Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2394829-81-1

Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B15246475
CAS No.: 2394829-81-1
M. Wt: 365.4 g/mol
InChI Key: UZWGGADMVWQUBB-UHFFFAOYSA-N
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Description

Ethyl5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a cyclohexylphenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of 2-acetylazines, which are then transformed into enamino ketones. These intermediates undergo cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate, followed by hydrolysis to form the desired pyrazolo[1,5-a]pyrimidine-3-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Ethyl5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves several molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of ethyl5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate lies in its specific structural features and the combination of biological activities it exhibits.

Properties

CAS No.

2394829-81-1

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 5-(4-cyclohexylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C21H23N3O3/c1-2-27-21(26)17-13-22-24-19(25)12-18(23-20(17)24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-14,22H,2-7H2,1H3

InChI Key

UZWGGADMVWQUBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC(=CC2=O)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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